2-(2-Tolyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(2-Tolyl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in various coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tolyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Tolyl)thiazole with boronic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the thiazole derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of boronic esters like this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tolyl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
2-(2-Tolyl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Tolyl)thiazole-4-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic ester.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Another boronic ester used in similar coupling reactions.
2,1,3-Benzothiadiazole-4,7-bis (boronic acid pinacol ester): A compound with similar applications in organic synthesis.
2,2’-Bithiophene-5-boronic acid pinacol ester: Used in the synthesis of conjugated polymers and other advanced materials.
Uniqueness
2-(2-Tolyl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in coupling reactions. Its thiazole ring provides additional functionalization options, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2S/c1-11-8-6-7-9-12(11)14-18-13(10-21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKKRIKTERNFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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